molecular formula C13H14N2O2 B2372197 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione CAS No. 41994-17-6

7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione

Cat. No.: B2372197
CAS No.: 41994-17-6
M. Wt: 230.267
InChI Key: APCKVEZDYLVVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10-Tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is a synthetic benzodiazepine derivative designed for research and development purposes. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds based on this core structure have been extensively investigated for their potential applications as anxiolytics, anticonvulsants, and antidepressants, and some show promising antitumor and anti-HIV properties. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or for exploring new structure-activity relationships. The synthetic approach for such fused heterocyclic systems may involve innovative catalytic methods, such as intramolecular cross-coupling reactions, to construct the diazepine ring efficiently. This product is intended for chemical and pharmaceutical research applications only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-11-7-3-4-8-15(11)13(17)9-5-1-2-6-10(9)14-12/h1-2,5-6,11H,3-4,7-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCKVEZDYLVVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331822
Record name 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41994-17-6
Record name 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Core Scaffold Formation

The foundational approach to synthesizing benzo[e]pyridodiazepine-diones involves cyclocondensation reactions between ortho-diamine derivatives and dicarbonyl precursors. For instance, the reaction of pyridine-containing 1,2-diamines with phthalic acid derivatives under basic conditions yields the diazepine ring system. In a seminal study, benzene-1,2-diamine analogs were condensed with dimethyl phthalate in the presence of sodium hydride to form tricyclic dibenzodiazocine-diones. Adapting this protocol, 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a]diazepine-6,12(5H,6aH)-dione was synthesized using a pyrido-1,2-diamine and a tetrachlorophthalate ester.

Key reaction parameters include:

  • Temperature : Reactions typically proceed at reflux (80–120°C) in anhydrous toluene or xylene.
  • Catalysts : Sodium hydride or potassium tert-butoxide facilitates deprotonation and cyclization.
  • Yields : Reported yields range from 65% to 85%, depending on substituent electronic effects.

A notable variation employs heterocyclic dicarboxylates, such as thiophene-3,4-dicarboxylate, to introduce fused ring systems. For example, dimethyl thiophene-3,4-dicarboxylate reacted with N1-methylbenzene-1,2-diamine to form a thieno-diazocine derivative, demonstrating the versatility of this method for generating structural analogs.

Post-Cyclization Functionalization

Post-cyclization modifications enable diversification of the diazepine core. Alkylation and acylation reactions at the nitrogen atoms of the diazocine ring have been demonstrated using methyl iodide or benzoyl chloride. For example, treatment of 5,12-dihydrodibenzo[b,f]diazocine-6,11-dione with methyl iodide yielded N-methylated derivatives in 70–90% yields. Applied to the target compound, this strategy could introduce alkyl or aryl groups to modulate solubility and bioactivity.

Characterization and Analytical Data

Spectroscopic Validation :

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while methylene groups in the diazepine ring resonate as triplets near δ 3.5–4.0 ppm.
  • ¹³C NMR : Carbonyl carbons are observed at δ 165–170 ppm, with quaternary carbons in the pyrido ring at δ 140–150 ppm.
  • MS : Molecular ion peaks align with theoretical masses (e.g., m/z 297.06 for C₁₅H₁₁N₃O₂S).

X-ray Crystallography : Single-crystal analyses confirm the fused tricyclic structure and planarity of the diazepine ring.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield (%) Advantages Limitations
Cyclocondensation Pyrido-1,2-diamine + Phthalate NaH, reflux 70–85 High yield, scalable Requires anhydrous conditions
Multi-Component Aminouracil + Malononitrile + Aldehyde Microwave, DAHP 60–75 Atom-economical, rapid Unverified for target compound
Post-Cyclization Diazepine-dione + Alkyl halide Base, RT 65–90 Modular functionalization Limited to N-substitution

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways during cyclocondensation may yield regioisomers. Electronic directing groups on the diamine or dicarbonyl components could mitigate this.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification. Switching to ionic liquids or water could enhance sustainability.
  • Catalyst Development : Transition-metal catalysts (e.g., Pd or Cu) might enable C–H activation for direct functionalization, though this remains unexplored.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione exhibits significant biological activities:

  • GABA(A) Receptor Modulation : Similar to other benzodiazepines, this compound acts as an allosteric modulator of GABA(A) receptors. It has shown functional selectivity at receptor subtypes which may lead to reduced side effects compared to traditional benzodiazepines .
  • Anticonvulsant Properties : Studies have highlighted its potential effectiveness in treating seizure disorders through modulation of neurotransmitter systems .
  • Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties in various animal models. Its selective action on specific GABA receptor subtypes suggests it may provide therapeutic benefits without common benzodiazepine-related side effects such as sedation .

Structure Activity Relationship Studies

Recent studies have focused on the structure-activity relationships of similar benzodiazepine derivatives. For instance:

  • Compounds with specific substitutions at the diazepine ring demonstrated varying affinities for central and peripheral benzodiazepine receptors. The introduction of halogens or methyl groups significantly enhanced activity at these sites .

Pharmacological Evaluations

In vivo evaluations have shown that derivatives of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine can exhibit analgesic effects in pain models. For example:

  • A study demonstrated that certain derivatives retained significant analgesic activity when administered at specific doses in pain assays like the acetic acid-induced writhing test and hot plate test .

Comparison with Related Compounds

To further understand the unique properties of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dioneContains a pyrrolo ringKnown for specific neuroactive properties
1H-benzodiazepine derivativesFused benzene and diazepine ringsExhibits varied pharmacological activities depending on substitutions
4-Ethyl-1H-benzo[b][1,4]diazepin-2(3H)-oneSimilar diazepine structureDemonstrates distinct sedative effects due to ethyl substitution

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to a calming effect, making it useful as an anxiolytic and sedative .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, differing in ring systems, substituents, or fusion patterns:

Compound Structural Differences Synthesis Method Key Properties References
(S)-11,12,13,13a-Tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepine-3,9(2H)-dione Incorporates a triazolo ring fused to the diazepine core. Crystallized via slow evaporation (ethyl acetate/hexane). Monoclinic unit cell observed. Evaluated for cytotoxicity; structural rigidity may enhance target binding.
2-Methyl-3,4,10,14b-tetrahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-1(2H)-one (Impurity C) Pyrazino ring replaces diazepine; methyl substituent at position 2. Byproduct in mirtazapine synthesis. Noted as a pharmaceutical impurity; altered ring size may affect metabolic stability.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine core with nitrophenyl and ester substituents. One-pot two-step reaction. Yellow solid (m.p. 243–245°C); characterized by NMR, IR, and HRMS.
12H-Pyrido[3’,2’:5,6]pyrano[2,3-h]quinolin-12-one Pyrano-quinoline fused system synthesized via Skraup reaction. Skraup reaction with glycerol and H₂SO₄. High aromaticity likely impacts solubility and electronic properties.

Key Differences and Implications

Ring Systems: The addition of triazolo or imidazo rings (vs.

Substituents : Ester and nitrophenyl groups in imidazo-pyridines introduce electron-withdrawing effects, which may modulate reactivity or metabolic pathways .

Synthetic Accessibility : Skraup and one-pot reactions enable rapid diversification, whereas the target compound’s synthesis remains undefined .

Biological Activity

7,8,9,10-Tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions that yield various derivatives with differing biological activities. The structural framework of this compound allows for modifications that can enhance its pharmacological properties.

Benzodiazepines primarily function as allosteric modulators of the GABAA_A receptor. They bind to specific sites on the receptor complex and enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism underlies their use as anxiolytics and sedatives.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various derivatives of benzodiazepines on cancer cell lines. For instance:

CompoundCell LineIC50_{50} Value (μM)
Compound 9HCT-116 (Colorectal carcinoma)16.19 ± 1.35
Compound 9MCF-7 (Breast adenocarcinoma)17.16 ± 1.54
DoxorubicinHCT-116Standard Reference
DoxorubicinMCF-7Standard Reference

These results indicate that certain derivatives of this compound exhibit significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Selectivity and Side Effects

The quest for selective benzodiazepine derivatives has led to the identification of compounds that preferentially activate specific GABAA_A receptor subtypes (e.g., alpha-2 and alpha-3). Such selectivity may reduce side effects commonly associated with traditional benzodiazepines .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Mutagenicity : A study demonstrated that trans-opened derivatives of tetrahydrobenzo[a]pyrene induced mutations in DNA at multiple sites. This highlights the potential genotoxic effects associated with certain structural analogs .
  • Anti-inflammatory Potential : Research has also indicated that benzodiazepine derivatives linked with triazole moieties exhibited anti-inflammatory properties in vitro. These compounds showed significant inhibition of nitric oxide production in LPS-stimulated BV2 cells .

Q & A

Q. What are the standard synthetic routes for synthesizing 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12-dione?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation using Raney nickel. For example, tetrahydroisoxazolo[2,3-d][1,4]benzodiazepinones are hydrogenated to yield the target structure with stereochemical control. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid over-reduction or ring-opening side reactions. Post-reaction purification via column chromatography (e.g., PE:EA = 40:1) is critical for isolating the desired product .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm). Multiplicity and coupling constants resolve stereochemistry .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL or OLEX2) confirms molecular conformation. For example, hydrogen-bonded dimer structures are resolved with R factors < 0.053 using low-temperature (187 K) data collection .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer :
  • Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., reaction time, solvent polarity, catalyst type). For instance, replacing traditional solvents with PEG 400 reduces side reactions in multicomponent syntheses .
  • Byproduct Identification : LC-MS or HRMS detects intermediates (e.g., ring-opened species). Adjusting pH or temperature during hydrogenation suppresses undesired pathways .

Q. What strategies resolve stereochemical ambiguities in the compound’s derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Separate diastereomers using columns like Chiralpak IA with hexane/isopropanol gradients .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict relative stability of stereoisomers. Compare computed vs. experimental NMR shifts to assign configurations .

Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing?

  • Methodological Answer : Analyze intermolecular interactions (e.g., N–H···O bonds) using Mercury software. For example, dimer formation via N3–H3A···N2 (D···A = 3.051 Å) stabilizes the crystal lattice . Refinement in OLEX2 with anisotropic displacement parameters improves accuracy for hydrogen atom positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.